1-Naphthalenemethanol, 1,4,4a,5,6,7,8,8a-octahydro-2,5,5,8a-tetramethyl-
Overview
Description
1-Naphthalenemethanol, 1,4,4a,5,6,7,8,8a-octahydro-2,5,5,8a-tetramethyl- is a natural product found in Canella winterana, Frullania muscicola, and other organisms with data available.
Scientific Research Applications
1. Fragrance and Cosmetic Industry Applications 1-Naphthalenemethanol derivatives, particularly octahydro-tetramethyl-naphthalenyl-ethanone (OTNE), have been extensively used as fragrance ingredients. OTNE, characterized by its isomers (β, α, γ), is found in products such as soaps, shampoos, colognes, liquid detergents, and malodor-reducing compounds. Toxicity studies on OTNE, conducted on rats and mice, included genetic toxicology evaluations, indicating its safe use in consumer products (Toxicity Report Series, 2016).
2. Essential Oils and Antioxidant Activity Research on essential oils from plants like Cymbopogon distans and Dryopteris fragrans has identified compounds structurally similar to 1-Naphthalenemethanol. These studies focus on the antioxidant activities of these oils, exploring their potential benefits in health and wellness products. For instance, solvent-free microwave extraction (SFME) methods were used to extract oils rich in 1-Naphthalenemethanol derivatives, demonstrating significant antioxidant properties (Phytochemistry, 1989), (Food Chemistry, 2012).
3. Synthetic Chemistry and Molecular Structures These compounds have been subjects of interest in synthetic chemistry, contributing to the understanding of complex molecular structures and reactions. Studies have explored the photoreactions of naphthoquinone methides, leading to insights into molecular behavior under irradiation and the generation of reactive intermediates in aqueous solutions. Such research has implications for the development of novel synthetic routes and materials (Canadian Journal of Chemistry, 1977), (Journal of the American Chemical Society, 2009).
Properties
IUPAC Name |
(2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl)methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-11-6-7-13-14(2,3)8-5-9-15(13,4)12(11)10-16/h6,12-13,16H,5,7-10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWSKUKBAWWOJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC2C(CCCC2(C1CO)C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20963668 | |
Record name | (2,5,5,8a-Tetramethyl-1,4,4a,5,6,7,8,8a-octahydronaphthalen-1-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20963668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
468-68-8 | |
Record name | Drimenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169775 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2,5,5,8a-Tetramethyl-1,4,4a,5,6,7,8,8a-octahydronaphthalen-1-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20963668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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